3-Bromo-6-chloro-2-hydrazinylpyridine
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Overview
Description
3-Bromo-6-chloro-2-hydrazinylpyridine: is an organic compound with the molecular formula C5H5BrClN3 and a molecular weight of 222.47 g/mol It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-hydrazinylpyridine generally involves the halogenation of pyridine derivatives followed by hydrazination. One common method includes the bromination and chlorination of pyridine to form 3-Bromo-6-chloropyridine, which is then reacted with hydrazine to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation and hydrazination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in redox reactions, where the hydrazine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the hydrazine group to form different functional derivatives .
Scientific Research Applications
Chemistry: 3-Bromo-6-chloro-2-hydrazinylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-hydrazinylpyridine involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the hydrazine group can form hydrogen bonds and undergo redox reactions. These interactions enable the compound to modulate biological pathways and exhibit its effects .
Comparison with Similar Compounds
- 2-Bromo-6-hydrazinylpyridine
- 3-Bromo-6-chloropyridine-2-carbonitrile
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Comparison: Compared to these similar compounds, 3-Bromo-6-chloro-2-hydrazinylpyridine is unique due to the presence of both bromine and chlorine atoms along with the hydrazine group.
Properties
IUPAC Name |
(3-bromo-6-chloropyridin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHSAXQJCPQKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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